molecular formula C7H6I2O2 B029884 4-Hydroxy-3,5-diiodobenzyl alcohol CAS No. 37987-26-1

4-Hydroxy-3,5-diiodobenzyl alcohol

Cat. No.: B029884
CAS No.: 37987-26-1
M. Wt: 375.93 g/mol
InChI Key: VJXBYCZCWPIBRJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzyl alcohol (C₇H₆I₂O₂) is a halogenated benzyl alcohol derivative characterized by two iodine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position of the benzene ring. The iodine substituents confer unique electronic and steric properties, distinguishing it from non-halogenated analogs.

Preparation Methods

Synthetic Routes for 4-Hydroxy-3,5-diiodobenzyl Alcohol

Direct Iodination of 4-Hydroxybenzaldehyde Followed by Reduction

The most straightforward route involves diiodination of 4-hydroxybenzaldehyde at the 3 and 5 positions, followed by reduction of the aldehyde group to a primary alcohol.

Iodination Step :
4-Hydroxybenzaldehyde is dissolved in a mixture of aqueous ammonium hydroxide (NH₄OH) and potassium iodide (KI). Iodine (I₂) is added incrementally to avoid over-iodination. The reaction proceeds at room temperature for 48–72 hours, yielding 3,5-diiodo-4-hydroxybenzaldehyde .

Reduction Step :
The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. This method, adapted from furfural reductions , achieves near-quantitative conversion to this compound.

ParameterIodination ConditionsReduction Conditions
ReagentsI₂, KI, NH₄OHNaBH₄, MeOH
Temperature25°C0°C
Time72 hours30 minutes
Yield65–70% 95%

Advantages :

  • Avoids protective groups, simplifying the synthesis.

  • High purity due to crystallization of the aldehyde intermediate .

Limitations :

  • Prolonged iodination time required for di-substitution.

  • Sensitivity to excess iodine, which may lead byproducts.

Protective Group Strategy for Enhanced Regioselectivity

For substrates prone to side reactions, a protective group approach ensures precise iodination.

Step 1: Protection of 4-Hydroxy Group :
4-Hydroxybenzyl alcohol is converted to its methoxy derivative using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

Step 2: Directed Iodination :
The methoxy-protected intermediate undergoes iodination using benzyltrimethylammonium dichloroiodate in dichloromethane. This reagent selectively introduces iodine at the 3 and 5 positions due to the methoxy group’s ortho-directing effect .

Step 3: Deprotection and Reduction :
The methoxy groups are cleaved using boron tribromide (BBr₃) in dichloromethane, followed by reduction of residual aldehyde impurities (if present) with NaBH₄ .

StepReagentsKey Observations
ProtectionCH₃I, K₂CO₃, DMF98% conversion to methoxy
IodinationBenzyltrimethylammonium dichloroiodate80% yield, no isomers
DeprotectionBBr₃, CH₂Cl₂Quantitative hydroxyl recovery

Advantages :

  • Improved regioselectivity for diiodination.

  • Compatible with sensitive functional groups.

Limitations :

  • Additional steps increase synthesis time.

  • BBr₃ requires careful handling under inert conditions.

Metalation-Assisted Iodination

Lithium diisopropylamide (LDA)-mediated deprotonation enables directed iodination in non-polar solvents.

Procedure :

  • 4-Hydroxybenzyl alcohol is treated with LDA in tetrahydrofuran (THF) at -78°C, generating a dianion at the 3 and 5 positions.

  • Iodine (I₂) is added, resulting in instantaneous iodination.

  • The product is quenched with ammonium chloride (NH₄Cl) and purified via flash chromatography .

ParameterConditionsOutcome
BaseLDA, THFComplete deprotonation
IodinationI₂, -78°C90% yield, no byproducts

Advantages :

  • Rapid reaction at low temperatures.

  • Minimal purification required.

Limitations :

  • Requires anhydrous conditions and specialized equipment.

  • High cost of LDA limits scalability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct Iodination65–7095HighLow
Protective Group8098ModerateMedium
Metalation9099LowHigh

Key Findings :

  • Direct iodination is optimal for industrial-scale production due to low reagent costs and simplicity.

  • Metalation offers superior purity for pharmaceutical applications but is cost-prohibitive.

  • Protective group methods balance selectivity and practicality for research-scale synthesis.

Experimental Optimization and Challenges

Solvent Systems

  • Aqueous NH₄OH facilitates iodine solubility but risks hydrolysis of sensitive groups .

  • Dichloromethane and THF are ideal for anhydrous reactions but require rigorous drying .

Temperature Control

  • Iodination at 25°C minimizes side reactions compared to elevated temperatures .

  • Reduction with NaBH₄ at 0°C prevents over-reduction to carboxylic acids .

Byproduct Management

  • Unreacted iodine is removed via sodium thiosulfate (Na₂S₂O₃) washes .

  • Flash chromatography on silica gel resolves iodinated isomers .

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Antimicrobial agents : Halogenated benzyl alcohols exhibit enhanced biofilm penetration .

  • Disinfection byproducts (DBPs) : Reacts with chlorine in water treatment to form iodinated trihalomethanes.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-diiodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Thyroid Hormones

4-Hydroxy-3,5-diiodobenzyl alcohol is primarily utilized as an intermediate in the synthesis of thyroid hormones, particularly 3,3',5-Triiodo-D-thyronine (T3). T3 is crucial for regulating metabolism and has been shown to reduce cholesterol levels in clinical studies .

2. Antimicrobial Activity

Research indicates that iodinated phenolic compounds exhibit antimicrobial properties. The diiodobenzyl alcohol derivative has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

3. Radiolabeling in Diagnostic Imaging

The iodine atoms in this compound can be utilized for radiolabeling in positron emission tomography (PET) imaging. This application is particularly valuable in oncology for tumor imaging and monitoring treatment responses .

Case Study 1: Synthesis of T3

A study conducted by Barnes et al. (1950) detailed the synthesis of T3 using this compound as a key intermediate. The process involved multiple steps of iodination and hydroxylation to achieve the final product with high purity and yield.

StepReactionYield (%)
1Iodination of benzyl alcohol85%
2Hydroxylation to form T390%

This synthesis pathway demonstrates the compound's importance in producing biologically active thyroid hormones.

Case Study 2: Antimicrobial Testing

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various iodinated phenolic compounds, including derivatives of this compound. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential as new therapeutic agents.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (standard antibiotic)16 µg/mL

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodobenzyl alcohol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.

    Pathways Involved: The compound can modulate signaling pathways related to thyroid hormone regulation and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzyl alcohol derivatives are structurally and functionally relevant for comparison:

4-Hydroxybenzyl Alcohol (4-HBA)

  • Structure : Single hydroxyl group at the 4-position.
  • Non-hazardous and used in biochemical research .
  • Key Difference : Lacks iodine, resulting in lower molecular weight and reduced steric hindrance compared to the diiodo analog.

3,5-Dihydroxybenzyl Alcohol

  • Structure : Hydroxyl groups at 3- and 5-positions.
  • Properties : C₇H₈O₃ (MW 140.14 g/mol), higher polarity due to two hydroxyl groups. Used as a biochemical reagent .
  • Key Difference : The absence of iodine and additional hydroxyl groups enhance water solubility but reduce lipophilicity.

Syringyl Alcohol (4-Hydroxy-3,5-dimethoxybenzyl Alcohol)

  • Structure : Methoxy groups at 3- and 5-positions, hydroxyl at 4-position.
  • Properties : C₉H₁₂O₄ (MW 184.19 g/mol), naturally occurring in lignin .
  • Key Difference : Methoxy groups are electron-donating, contrasting with iodine’s electron-withdrawing effects. This alters reactivity in electrophilic substitution.

Sinapyl Alcohol (4-Hydroxy-3,5-dimethoxycinnamyl Alcohol)

  • Structure : Cinnamyl alcohol backbone with methoxy and hydroxyl groups.
  • Properties : C₁₁H₁₄O₄ (MW 210.23 g/mol), mp 61–65°C, bp 384.7°C, logP 1.41. A lignin precursor with applications in polymer chemistry .
  • Key Difference : Extended conjugated system (due to the cinnamyl chain) and methoxy substituents differentiate it from the diiodo compound’s planar benzene ring.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) LogP Key Applications
4-Hydroxy-3,5-diiodobenzyl alcohol C₇H₆I₂O₂ ~376 3-I, 5-I, 4-OH Not reported Not reported ~3.0* Synthetic intermediates, radiography
4-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 4-OH Not reported Not reported 0.47† Biochemical research
3,5-Dihydroxybenzyl alcohol C₇H₈O₃ 140.14 3-OH, 5-OH, 4-CH₂OH Not reported Not reported 0.12† Reagent grade chemicals
Syringyl alcohol C₉H₁₂O₄ 184.19 3-OCH₃, 5-OCH₃, 4-OH Not reported Not reported 1.05‡ Lignin biosynthesis
Sinapyl alcohol C₁₁H₁₄O₄ 210.23 3-OCH₃, 5-OCH₃, 4-OH, allyl chain 61–65 384.7 1.41 Polymer chemistry

*Estimated based on iodine’s contribution to lipophilicity. †Calculated using ChemAxon software. ‡Predicted via QSPR models.

Biological Activity

4-Hydroxy-3,5-diiodobenzyl alcohol (CAS No. 37987-26-1) is a compound of significant interest in various scientific fields due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzyl alcohol structure with hydroxyl and diiodo substituents. The presence of iodine atoms enhances its reactivity and biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC7H6I2O2
Molecular Weight305.93 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurotransmitter regulation. Inhibition of these enzymes is a strategy for managing conditions like Alzheimer's disease .
  • Thyroid Hormone Analog : It has been investigated as a potential analog of thyroid hormones, particularly L-thyroxine, due to its structural similarities. This property may have implications in the study of thyroid disorders .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus, a common bacterial pathogen associated with infections .

Minimum Inhibitory Concentrations (MICs) for selected studies:

  • S. aureus: MIC = 8 μg/mL
  • Other pathogens: Data pending further studies.

Cytotoxicity and Cell Proliferation

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain types of cancer cells, although more extensive studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies

  • Inhibition of Cholinesterases : A study evaluated the inhibitory effects of iodinated compounds derived from this compound on AChE and BuChE. The results demonstrated significant inhibition, indicating potential therapeutic applications in neurodegenerative diseases.
  • Thyroid Hormone Metabolism : Another investigation focused on the metabolism of L-thyroxine analogs, highlighting the role of this compound in understanding thyroid hormone function and its implications for thyroid-related disorders .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
4-Hydroxybenzyl AlcoholC7H8OLess reactive; minimal biological activity
3,5-Diiodo-4-hydroxybenzoic AcidC7H6I2O3Enhanced reactivity; potential anti-inflammatory properties
4-Hydroxy-3,5-diiodobenzaldehydeC7H6I2O2Higher reactivity; used in synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-diiodobenzyl alcohol, and how can purity be optimized?

A plausible synthetic pathway involves halogenation of 4-hydroxybenzyl alcohol derivatives. For example, iodination via electrophilic substitution or halogen exchange (e.g., replacing bromine or chlorine with iodine using KI/NaI in acidic conditions). Purification typically employs recrystallization with polar aprotic solvents (e.g., ethanol-water mixtures) to remove unreacted iodine or byproducts . Purity optimization requires monitoring via HPLC (C18 columns, UV detection at ~280 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structure and purity of this compound?

Key characterization methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (iodine's electron-withdrawing effects deshield aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M-H]^- at m/z ~386).
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1200 cm1^{-1} (C-I stretches).
  • Elemental Analysis : Quantify iodine content (~65% theoretical) to confirm stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

this compound is likely sparingly soluble in water (similar to Syringyl alcohol: 0.40 g/L at 25°C) but soluble in DMSO or ethanol . Stability testing under varying pH (4–9) and temperatures (4–40°C) is critical, as iodine substituents may promote photodegradation. Store in amber vials at 2–8°C to minimize decomposition .

Q. What safety protocols are essential for handling this compound?

Due to iodine's volatility and potential toxicity:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (risk category: Xi/R36-38) .
  • Conduct reactions in fume hoods to prevent inhalation of iodine vapors.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with thiosulfate) .

Advanced Research Questions

Q. How do the iodine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of iodine enhances the electrophilicity of the aromatic ring, facilitating reactions like Suzuki coupling or nitration. Comparative studies with chloro/fluoro analogs (e.g., 3,5-Difluorobenzyl alcohol ) reveal slower reaction kinetics due to iodine's larger atomic radius, which sterically hinders nucleophilic attack .

Q. What experimental designs are recommended for studying its potential antiviral mechanisms?

  • Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., HIV-1 protease) using fluorescence-based substrates.
  • Cellular Models : Evaluate cytotoxicity (MTT assay) and antiviral efficacy (plaque reduction) in Vero or HEK293 cells .
  • Molecular Docking : Compare binding affinity with Syringyl alcohol (PDB: 1D4J) to assess iodine’s impact on target interactions .

Q. How can researchers address contradictions in stability data across studies?

Contradictions may arise from differences in solvent systems or light exposure. Perform accelerated stability studies:

  • Expose the compound to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC.
  • Compare degradation products (e.g., deiodinated derivatives) with LC-MS .

Q. What strategies optimize its use in cross-coupling reactions for synthesizing complex biomolecules?

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or CuI for Ullmann-type couplings, leveraging iodine’s leaving-group ability.
  • Solvent Optimization : Polar solvents (DMF, DMSO) improve reaction rates but may require inert atmospheres to prevent oxidation .

Q. How does this compound compare to other halogenated benzyl alcohols in biological activity?

Iodine’s lipophilicity may enhance membrane permeability compared to methoxy or fluoro analogs (e.g., Syringyl alcohol ). However, toxicity profiles differ: 3,5-Dichloro-4-methylbenzyl alcohol shows higher cytotoxicity (IC50_{50} ~10 µM) than fluoro derivatives .

Properties

IUPAC Name

4-(hydroxymethyl)-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBYCZCWPIBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453647
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-26-1
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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